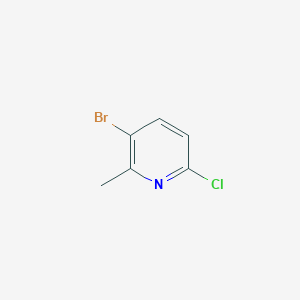

3-Bromo-6-chloro-2-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-6-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFBHJWQTDQBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919672 | |

| Record name | 3-Bromo-6-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132606-40-7, 915402-29-8 | |

| Record name | 3-Bromo-6-chloro-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132606-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 3-bromo-6-chloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 3-Bromo-6-chloro-2-methylpyridine

An In-depth Technical Guide to 3-Bromo-6-chloro-2-methylpyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 132606-40-7), a pivotal heterocyclic intermediate. We will delve into its core physical and chemical properties, explore its synthesis and reactivity, and discuss its significant applications in the pharmaceutical, agrochemical, and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction: The Strategic Importance of a Halogenated Pyridine

This compound is a substituted pyridine, a class of heterocyclic aromatic compounds that are integral to numerous areas of chemical synthesis and drug design.[1] The strategic placement of a methyl group and two different halogen atoms—bromine and chlorine—on the pyridine ring imparts a unique combination of steric and electronic properties.[2] This specific arrangement makes it a highly valuable building block, enabling selective chemical transformations and facilitating the construction of complex molecular architectures.[2] Its primary utility lies in its role as a precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and development.

Chemical Identity

-

IUPAC Name: this compound[4]

-

Synonyms: 3-Bromo-6-chloro-2-picoline, 5-Bromo-2-chloro-6-methylpyridine[3][5]

-

CAS Number: 132606-40-7[4]

-

Molecular Formula: C₆H₅BrClN[4]

-

Molecular Weight: 206.47 g/mol [4]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The physical properties of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| Melting Point | 47 °C | |

| Boiling Point | 220.6 °C at 760 mmHg; 80-84 °C at 2 mmHg | [3][6] |

| Density | 1.624 g/cm³ | [3] |

| Flash Point | 87.2 °C | [3] |

| Refractive Index | 1.571 | [3] |

| Purity | Typically ≥97.0% - 99.0% | [3] |

Spectral Data Interpretation

Spectral analysis is indispensable for structure elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Data for this compound is publicly available.[7]

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): The mass spectrum of this compound is particularly informative due to the isotopic distribution of bromine and chlorine. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic pattern for the molecular ion peak.[8] One would expect to see a cluster of peaks at M+, M+2, and M+4, reflecting the various combinations of these isotopes.

Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents, which allows for selective and sequential functionalization.

Core Reactivity

The presence of both bromine and chlorine atoms on the pyridine ring makes this compound an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for sequential, site-selective modifications. Additionally, the halogen atoms activate the ring for nucleophilic aromatic substitution reactions, a common strategy in the synthesis of pharmaceutical intermediates.[3]

Representative Synthesis Workflow

A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 2-amino-5-bromo-6-methylpyridine.[6] This process transforms the amino group into a chloro group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol based on published synthesis methods.[6]

-

Reaction Setup: To a suitable reaction vessel, add dichloromethane, 2-amino-5-bromo-6-methylpyridine, pyridine hydrochloride, sodium nitrite, and cuprous chloride.

-

Cooling: Cool the reaction mixture to between 0-10 °C using an ice water bath.

-

Acid Addition: Slowly add hydrochloric acid to the cooled mixture while maintaining the temperature between 0-10 °C.

-

Reaction: Stir the mixture at 0-10 °C for approximately 30 minutes to allow the reaction to proceed to completion.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane to recover any remaining product.

-

Isolation: Combine all organic layers and concentrate them under reduced pressure to remove the solvent.

-

Purification: Add hexane to the resulting residue and stir. Collect the solid product by filtration, wash with hexane, and concentrate the filtrate to obtain the pure this compound.[6]

Industrial and Research Applications

The versatility of this compound makes it a valuable intermediate in several high-value sectors.

-

Pharmaceutical Industry: It serves as a crucial precursor in the synthesis of a wide range of APIs.[3] The halogenated pyridine core is a common scaffold in medicinal chemistry, and the compound's reactive sites allow for the systematic modification and optimization of lead compounds for various therapeutic targets, including antibiotics and cardiovascular drugs.[3]

-

Agrochemical Industry: This compound is a key building block in the development of modern pesticides.[3] The bromine and chlorine substituents enhance its reactivity, enabling its integration into complex molecular structures designed for effective and sustainable pest control.[3]

-

Fine Chemicals: Its utility extends to the production of dyes, flavors, and fragrances.[3] In dye manufacturing, its structure facilitates the creation of vibrant and stable colors.[3]

Safety, Handling, and Storage

Due to its hazardous nature, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification

Based on aggregated GHS data, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[9]

-

Skin Irritation (Category 2): Causes skin irritation.[9]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[9]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[9]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed, light-resistant container in a cool, dry place.[3] Some suppliers recommend refrigerated storage (0-10°C) under an inert atmosphere.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation across multiple scientific disciplines. Its unique structural features provide a reliable and versatile platform for the synthesis of complex molecules. For researchers and developers in the pharmaceutical and agrochemical fields, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in creating next-generation products.

References

- 1. mdpi.com [mdpi.com]

- 2. indiamart.com [indiamart.com]

- 3. innospk.com [innospk.com]

- 4. This compound | CAS 132606-40-7 [matrix-fine-chemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 132606-40-7 [chemicalbook.com]

- 7. This compound(132606-40-7) 1H NMR spectrum [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Discovery of 3-Bromo-6-chloro-2-methylpyridine

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic importance of functionalized heterocyclic intermediates cannot be overstated. Among these, 3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7) has emerged as a pivotal structural motif. Its unique arrangement of a methyl group and two distinct halogen atoms on the pyridine core offers a rich platform for selective, stepwise functionalization. This guide provides an in-depth exploration of the synthesis, discovery, and application of this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causal factors underpinning synthetic strategies, ensuring a robust understanding of the "why" behind the "how," and ground our discussion in authoritative references.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| Molecular Weight | 206.47 g/mol | [1][2] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3] |

| Melting Point | 47 °C | [3] |

| Boiling Point | 220.6 °C at 760 mmHg; 80-84 °C at 2 mmHg | [4][5] |

| Density | 1.624 g/cm³ | [4] |

| Solubility | Soluble in Methanol | [3] |

| Flash Point | 87.2 °C | [4] |

| Purity | Typically ≥97.0% - ≥99.0% | [1][4] |

Safety and Handling:

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[6]

-

GHS Hazard Statements: Toxic if swallowed (H301), Fatal in contact with skin (H310), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6] Respiratory protection with an appropriate filter is required if vapors or aerosols are generated.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1][3][6] It is sensitive to air and should be kept locked up or in an area accessible only to qualified personnel.[3][6]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[6]

Strategic Synthesis: A Multi-Step Approach

The most prevalent and industrially relevant synthesis of this compound is a multi-step process that leverages established, robust chemical transformations. This pathway begins with the regioselective bromination of a substituted aminopyridine, followed by a Sandmeyer-type reaction to introduce the chloro substituent.

Logical Workflow of the Primary Synthetic Route

Caption: Primary synthetic pathway to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-6-methylpyridine

The synthesis commences with the regioselective bromination of 2-amino-6-methylpyridine. The choice of this starting material and the subsequent bromination strategy are guided by the principles of electrophilic aromatic substitution on a substituted pyridine ring.

Causality of Experimental Choices:

-

Activating and Directing Effects: The amino (-NH₂) group is a strong activating group, donating electron density to the pyridine ring through resonance and making it more susceptible to electrophilic attack.[7] The methyl (-CH₃) group is a weakly activating group. Both are ortho, para-directing.[8]

-

Regioselectivity: In the 2-amino-6-methylpyridine system, the C3 and C5 positions are activated by the amino group at C2. The methyl group at C6 further activates the C5 position. The nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution, particularly at the C2, C4, and C6 positions.[7][9] Therefore, electrophilic attack is most favored at the C3 and C5 positions. The bromination occurs preferentially at the C5 position due to the combined directing effects of the amino and methyl groups, leading to the desired 2-amino-5-bromo-6-methylpyridine.

Experimental Protocol: Bromination of 2-Amino-6-methylpyridine

A common and effective method for this transformation involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[10]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 equivalent) in N,N-Dimethylformamide (DMF).[10] Cool the flask in an ice bath.

-

Addition of Brominating Agent: Prepare a solution of NBS (1.0 equivalent) in DMF and add it dropwise to the cooled solution of the aminopyridine, maintaining the low temperature.[10]

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for several hours.[10] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[10]

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water to precipitate the product as a brown solid.[10]

-

Purification: Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by washing with acetonitrile to yield 2-amino-5-bromo-4-methylpyridine with high purity.[10]

Part 2: The Sandmeyer Reaction: From Amino to Chloro

With the brominated precursor in hand, the next critical step is the conversion of the amino group at the C2 position to a chloro group. The Sandmeyer reaction is the classic and highly effective method for this transformation.[11][12]

Causality of Experimental Choices:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-10 °C).[5][13] This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[11] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[13]

-

Copper(I) Catalysis: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11][12] Copper(I) chloride (CuCl) acts as a catalyst, initiating a single-electron transfer to the diazonium salt.[11][12] This generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[12]

Experimental Protocol: Synthesis of this compound

The following protocol is a well-documented procedure for the Sandmeyer reaction on 2-amino-5-bromo-6-methylpyridine.[5]

-

Reaction Setup: To a 2L three-necked round-bottom flask, add dichloromethane (900 mL), 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g, 5% w/w relative to the feedstock).[5]

-

Diazotization: Cool the reaction mixture to 0-10 °C in an ice-water bath. Slowly add hydrochloric acid (4.5 mL) and stir at 0-10 °C for 30 minutes.[5]

-

Reaction Quench and Work-up: After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (400 mL). Separate the organic and aqueous layers.[5]

-

Extraction: Extract the aqueous layer with dichloromethane (100 mL).[5]

-

Isolation and Purification: Combine the organic layers and concentrate them to dryness. Add hexane (750 mL) to the residue and stir. Collect the solid by filtration, wash with hexane, and concentrate the filtrate to dryness to afford pure this compound (yield: ~70%) as a light yellow crystalline solid.[5]

Alternative Synthetic Approaches

While the Sandmeyer route is predominant, other strategies for the synthesis of polysubstituted pyridines exist and are subjects of ongoing research. These can include:

-

Multi-component Reactions: One-pot syntheses involving the condensation of various precursors to construct the pyridine ring with the desired substitution pattern.[14]

-

Functionalization of Pre-existing Pyridine Rings: Direct halogenation of a 2-chloro-6-methylpyridine precursor. However, controlling the regioselectivity of such reactions can be challenging.

-

Ring Transformation Reactions: Synthesis from other heterocyclic systems.

A detailed exploration of these alternative routes is beyond the scope of this guide, but researchers should be aware of their potential, particularly for the discovery of novel analogues.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons, confirming the substitution pattern. A representative ¹H NMR spectrum is available from various sources.[15]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (206.47 g/mol ).[1][2] The isotopic pattern resulting from the presence of bromine and chlorine atoms will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H, C=C, and C-N bonds within the molecule.

Applications in Drug Discovery and Agrochemicals

The strategic placement of two different halogens on the 2-methylpyridine scaffold makes this compound a highly valuable intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of complex molecular architectures.[4]

Pharmaceutical Applications:

This intermediate is a key building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[4] Its structural features are found in molecules targeting a range of therapeutic areas, from antibiotics to cardiovascular drugs.[4] While specific, publicly disclosed API syntheses directly from this intermediate can be proprietary, its utility is widely recognized in the patent literature for the construction of novel drug candidates.

Agrochemical Applications:

In the agrochemical industry, this compound serves as a precursor for advanced pesticides.[4] The halogen substituents enhance the biological activity and allow for the fine-tuning of the properties of the final active compounds.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. The well-established and scalable synthetic route, grounded in the fundamental principles of electrophilic aromatic substitution and the Sandmeyer reaction, provides reliable access to this versatile intermediate. Its utility in constructing complex molecules for the pharmaceutical and agrochemical industries ensures its continued relevance. As synthetic methodologies continue to evolve, the development of even more efficient and sustainable routes to this and related building blocks will undoubtedly remain an active area of research, further empowering the discovery of novel bioactive compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 132606-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. innospk.com [innospk.com]

- 5. This compound | 132606-40-7 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. byjus.com [byjus.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound(132606-40-7) 1H NMR spectrum [chemicalbook.com]

- 16. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 13C NMR [m.chemicalbook.com]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity of 3-Bromo-6-chloro-2-methylpyridine

Abstract

3-Bromo-6-chloro-2-methylpyridine is a dihalogenated pyridine derivative that serves as a highly versatile and strategic building block in modern organic synthesis. Its value is rooted in the differential reactivity of its two halogen substituents, enabling selective functionalization through a variety of reaction pathways. This technical guide provides a comprehensive analysis of the molecule's reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will explore the underlying electronic and steric factors that govern site selectivity, provide field-proven experimental protocols, and offer a predictive framework for researchers, scientists, and drug development professionals aiming to leverage this key intermediate in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and fine chemicals.[1][2]

Molecular Structure and Physicochemical Properties

The reactivity of this compound (CAS RN: 132606-40-7) is a direct consequence of its unique substitution pattern on the pyridine core.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrClN | [3][4] |

| Molecular Weight | 206.47 g/mol | [1][4] |

| Appearance | Yellow liquid / Light yellow crystalline solid | [1][5] |

| Boiling Point | 220.6°C at 760 mmHg | [1] |

| Density | 1.624 g/cm³ | [1] |

| Flash Point | 87.2°C | [1] |

| CAS Number | 132606-40-7 | [1][3] |

Electronic and Steric Influences

The regioselectivity of reactions involving this compound is governed by the interplay of several factors:

-

Pyridine Nitrogen: As a heteroatom, the nitrogen atom is strongly electron-withdrawing via induction, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.[6][7]

-

Halogen Substituents:

-

Bromine (C3): The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes the C3 position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[8]

-

Chlorine (C6): The C-Cl bond is stronger. However, its position ortho to the electron-withdrawing nitrogen atom makes the C6 carbon highly electrophilic and susceptible to nucleophilic attack.[9][10]

-

-

Methyl Group (C2): The 2-methyl group is a weak electron-donating group and provides steric hindrance around the C2 and C3 positions, which can influence catalyst and reagent approach.

This electronic arrangement creates a dichotomy in reactivity, which is the key to its synthetic utility.

Caption: Chemical structure of this compound.

Synthesis of the Core Scaffold

A common and reliable method for the synthesis of this compound begins with 2-amino-5-bromo-6-methylpyridine, proceeding through a Sandmeyer reaction.[5]

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis via Sandmeyer Reaction[5]

-

Reaction Setup: To a three-necked round-bottomed flask charged with dichloromethane (900 mL), add 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g).

-

Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath.

-

Acid Addition: Slowly add hydrochloric acid (4.5 mL) and stir the mixture at 0-10 °C for 30 minutes.

-

Quenching and Extraction: Upon reaction completion (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate (400 mL). Separate the organic and aqueous layers.

-

Work-up: Extract the aqueous layer with dichloromethane (100 mL). Combine the organic layers and concentrate to dryness.

-

Purification: Add hexane (750 mL) to the residue and stir. Collect the solid by filtration, wash with hexane, and concentrate the filtrate to afford the pure product as a light yellow crystalline solid.

Reactivity Analysis: A Tale of Two Halogens

The primary utility of this scaffold lies in the selective functionalization at either the C3-Br or C6-Cl position. The choice of reaction class—palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—determines the outcome.

Caption: Differential reactivity pathways of the title compound.

Palladium-Catalyzed Cross-Coupling at the C3-Position (C-Br)

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it significantly more reactive in this step.[8][11] This inherent difference allows for highly selective functionalization at the C3 position, leaving the C6-chloro group intact for subsequent transformations.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[12][13] For 3-bromo-2-methylpyridine derivatives, standard conditions reliably yield the C3-arylated or C3-vinylated product.[12][14]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: Suzuki-Miyaura Coupling of this compound [12][15]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

3.1.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne, a valuable transformation in medicinal chemistry.[16][17] The reaction proceeds selectively at the C3-Br bond.[15][18]

Protocol 3.1.2: Sonogashira Coupling of this compound [15][19]

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add anhydrous solvent (e.g., THF or DMF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.), followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Stir the mixture at a specified temperature (e.g., 60-80°C) until the starting material is consumed.

-

Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Protocol 3.1.1.

3.1.3. Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, allowing the introduction of primary or secondary amines at the C3 position.[20][21][22] The selection of a suitable sterically hindered phosphine ligand is often critical for achieving high yields, especially with challenging substrates.[23]

Protocol 3.1.3: Buchwald-Hartwig Amination of this compound [20][23][24]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with a palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110°C, monitoring for completion.

-

Work-up and Purification: After cooling, quench the reaction carefully with water, extract with an organic solvent, and purify the product via column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position (C-Cl)

While the C6-Cl bond is less reactive in palladium catalysis, the C6 carbon is highly electrophilic due to its proximity to the ring nitrogen. This makes it the preferred site for Nucleophilic Aromatic Substitution (SNAr) reactions.[25][26] Strong nucleophiles can displace the chloride ion, especially at elevated temperatures. This reactivity is orthogonal to the cross-coupling at C3, allowing for sequential, site-selective functionalization.

The mechanism proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[25] The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom.

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 3.2: General Procedure for SNAr

-

Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Reagent Addition: Add the nucleophile (e.g., sodium methoxide, a secondary amine, 1.5-2.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) if the nucleophile is used as its salt.

-

Reaction: Heat the mixture to a high temperature (e.g., 120-160°C) and stir until the reaction is complete.

-

Work-up and Purification: Cool the reaction, pour it into water, and extract the product with an appropriate organic solvent. Wash the combined organic layers, dry, concentrate, and purify by column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[27]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool place away from incompatible materials.[1]

-

Conclusion

This compound is a paradigm of strategic molecular design, offering two distinct and orthogonally reactive halogen handles. The C3-bromo position is selectively activated for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Conversely, the C6-chloro position, activated by the adjacent ring nitrogen, is the preferred site for nucleophilic aromatic substitution. This predictable and differential reactivity allows for the controlled, stepwise introduction of diverse functionalities, making it an invaluable intermediate for medicinal chemists and material scientists in the synthesis of complex, high-value molecules.

References

- 1. innospk.com [innospk.com]

- 2. indiamart.com [indiamart.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 132606-40-7 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. benchchem.com [benchchem.com]

- 24. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. m.youtube.com [m.youtube.com]

- 27. echemi.com [echemi.com]

Solubility of 3-Bromo-6-chloro-2-methylpyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-6-chloro-2-methylpyridine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Niche Heterocycle

In the realm of medicinal chemistry and materials science, this compound stands as a valuable heterocyclic building block. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel compounds with potential applications in pharmaceuticals and functional materials. However, a critical yet often under-documented aspect of this compound is its solubility in common organic solvents. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published solubility data, this document takes a first-principles approach. We will first dissect the molecular structure to predict its solubility behavior and then provide a detailed experimental protocol for researchers to determine its solubility in solvents of their choice. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this compound's physicochemical properties.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first examine its molecular structure. The molecule consists of a pyridine ring, a polar aromatic heterocycle, substituted with a methyl group, a bromine atom, and a chlorine atom.

-

Polarity: The pyridine ring itself is polar due to the electronegative nitrogen atom. The presence of two halogen atoms (bromine and chlorine) further increases the molecule's polarity through their electron-withdrawing effects.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.

-

Van der Waals Forces: The presence of the aromatic ring and the halogen atoms contributes to significant van der Waals forces.

Based on these features, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents can engage in dipole-dipole interactions with the polar pyridine ring and the C-X bonds.

-

Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane (DCM).

-

Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, where the polar nature of the molecule will hinder its dissolution. It is also likely to have limited solubility in polar protic solvents like water and ethanol, as it cannot act as a hydrogen bond donor to overcome the strong hydrogen bonding network of these solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. | |

| Acetonitrile (MeCN) | Moderate to High | Good dipole-dipole interactions. | |

| Polar Protic | Water | Low | Limited ability to disrupt the water's hydrogen bonding network. |

| Methanol | Low to Moderate | Can act as a hydrogen bond donor to the pyridine nitrogen, but overall polarity mismatch. | |

| Ethanol | Low to Moderate | Similar to methanol, with increased nonpolar character. | |

| Nonpolar | Hexanes | Low | Significant polarity mismatch. |

| Toluene | Low to Moderate | Pi-stacking interactions with the aromatic ring may slightly enhance solubility. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good balance of polarity and ability to engage in dipole-dipole interactions. |

| Chloroform | Moderate to High | Similar to DCM. | |

| Ethers | Diethyl Ether | Low to Moderate | Moderate polarity. |

| Tetrahydrofuran (THF) | Moderate | Cyclic ether with moderate polarity. |

Experimental Determination of Solubility

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a given solvent. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being carried over.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance.

-

Similar to the HPLC method, prepare standard solutions and generate a calibration curve based on absorbance at a specific wavelength (λmax).

-

Dilute the saturated solution and measure its absorbance to determine the concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Factors Influencing Solubility

The solubility of this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. The following diagram illustrates these key relationships.

Caption: Intermolecular forces governing solubility.

A good match between the polarity of the solute and the solvent ("like dissolves like") is the primary driver of solubility. Furthermore, the ability of the solvent to engage in specific interactions, such as hydrogen bonding with the pyridine nitrogen, can significantly enhance solubility.

Conclusion and Future Directions

While specific quantitative solubility data for this compound is not widely published, a systematic approach based on its physicochemical properties and experimental determination can provide the necessary insights for its effective use. The predicted solubility profile serves as a useful starting point for solvent selection, and the detailed experimental protocol provided herein offers a reliable method for obtaining accurate solubility data.

Future work should focus on the systematic measurement of the solubility of this compound in a broad range of organic solvents at various temperatures. Such data would be invaluable for developing robust synthetic procedures, designing efficient purification processes, and formulating new products containing this versatile building block.

3-Bromo-6-chloro-2-methylpyridine: A Versatile Intermediate for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloro-2-methylpyridine (CAS No: 132606-40-7) has emerged as a pivotal structural motif and a versatile chemical intermediate in the fields of medicinal chemistry, agrochemical science, and materials development.[1] Its utility is anchored in the strategic placement of three distinct functional handles: a methyl group, a chlorine atom, and a bromine atom on the pyridine core. This unique arrangement, particularly the differential reactivity of the C-Br and C-Cl bonds, permits highly selective and sequential functionalization. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis, and a comprehensive exploration of its most critical applications in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as cyanation reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for scientists leveraging this powerful building block to construct complex molecular architectures.

Introduction: The Strategic Value of a Multi-functional Pyridine

The pyridine ring is a quintessential heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[2] Its presence is integral to the biological activity of countless approved drugs, making it a "privileged structure" in drug design.[2] The value of a pyridine building block is significantly enhanced by the introduction of multiple, orthogonally reactive functional groups. This compound exemplifies this principle, offering a robust platform for systematic molecular elaboration.[3]

The chlorine atom at the 6-position and the bromine atom at the 3-position provide two distinct sites for transition metal-catalyzed cross-coupling reactions. Due to the generally higher reactivity of carbon-bromine bonds compared to carbon-chlorine bonds in oxidative addition to palladium(0) catalysts, chemists can selectively functionalize the 3-position while leaving the 6-chloro substituent intact for subsequent transformations. This predictable reactivity is the cornerstone of its versatility, enabling the efficient and controlled synthesis of complex, highly substituted pyridine derivatives.[4]

Physicochemical Properties

The physical and chemical attributes of this compound are critical to its handling, storage, and reactivity in synthetic applications.[1]

| Property | Value | Source |

| CAS Number | 132606-40-7 | [1][5][6][7] |

| Molecular Formula | C₆H₅BrClN | [1][5][6][7] |

| Molecular Weight | 206.47 g/mol | [5][6][8] |

| Appearance | Yellow Liquid / Low Melting Solid | [1][3] |

| Boiling Point | 220.6°C at 760 mmHg | [1] |

| Density | 1.624 g/cm³ | [1] |

| Flash Point | 87.2°C | [1] |

| Refractive Index | 1.571 | [1] |

| Purity | Typically ≥98-99% | [1][5] |

Synthesis of the Intermediate

A reliable and scalable synthesis is paramount for any valuable building block. This compound is commonly prepared from 2-amino-5-bromo-6-methylpyridine via a Sandmeyer-type reaction, which is a robust and well-established method for converting an amino group on an aromatic ring into a halide.[9]

Causality Behind the Synthetic Route

The choice of the Sandmeyer reaction is deliberate. It proceeds by converting the primary aromatic amine into a diazonium salt, which is a highly versatile intermediate. The diazonium group is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution with a wide range of nucleophiles, including halides. Using cuprous chloride (CuCl) as a catalyst or stoichiometric reagent ensures the efficient displacement of the diazonium group by a chloride ion, providing the target product with high regioselectivity.[9] This method avoids the harsh conditions or complex catalyst systems that might be required for direct chlorination of the pyridine ring, which could suffer from poor selectivity.

Detailed Experimental Protocol: Synthesis from 2-Amino-5-bromo-6-methylpyridine

This protocol is a generalized procedure based on established methodologies and should be adapted and optimized for specific laboratory conditions.[9]

Materials:

-

2-Amino-5-bromo-6-methylpyridine

-

Dichloromethane (DCM)

-

Pyridine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Cuprous chloride (CuCl)

-

Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Hexane

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add dichloromethane (approx. 12 mL/g of starting material).[9]

-

Reagent Addition: To the solvent, add 2-amino-5-bromo-6-methylpyridine (1.0 equiv), pyridine hydrochloride (approx. 3.1 equiv), sodium nitrite (approx. 3.1 equiv), and a catalytic amount of cuprous chloride (approx. 0.05 equiv).[9]

-

Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath.

-

Acidification: Slowly add concentrated hydrochloric acid (approx. 0.1 equiv) while maintaining the internal temperature between 0-10 °C.[9]

-

Reaction: Stir the mixture vigorously at 0-10 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.[9]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and concentrate under reduced pressure. Add hexane to the residue and stir. The product should remain in the hexane while any solid byproducts can be removed by filtration. Concentrate the filtrate to yield the pure this compound as a light-yellow crystalline solid or liquid.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

The Cornerstone of Versatility: Selective Cross-Coupling Reactions

The primary value of this compound lies in its capacity for selective palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[10][11]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for coupling an organoboron species with an organic halide.[12][13] For this compound, this reaction is typically performed at the more reactive C-Br bond, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring.[11]

The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, which is generally faster than the oxidative addition of the stronger C-Cl bond.[12] This is the selectivity-determining step. Following this, transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[12][14] The choice of ligand, base, and solvent is critical for achieving high yields, especially with heteroaryl halides which can sometimes inhibit the catalyst.[11]

References

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. indiamart.com [indiamart.com]

- 4. 3-Bromo-2-chloro-6-methylpyridine | High-Purity Reagent [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS 132606-40-7 [matrix-fine-chemicals.com]

- 8. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 132606-40-7 [chemicalbook.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-6-chloro-2-methylpyridine

Introduction: The Versatile Role of a Halogenated Pyridine Intermediate

In the landscape of modern chemical synthesis, 3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7) emerges as a pivotal intermediate, particularly valued in the agrochemical and pharmaceutical sectors.[1] Its unique molecular architecture, featuring a pyridine core substituted with bromine, chlorine, and a methyl group, offers multiple reactive sites for the construction of complex target molecules.[1] The presence of two distinct halogen atoms allows for selective functionalization, making it a versatile building block in drug discovery and the development of advanced pesticide formulations.[1] This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound, ensuring its integrity and performance in research and development applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage.

| Property | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol [2] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid[3] |

| Melting Point | Below 40°C[1] |

| Boiling Point | 80-84°C at 2 mmHg[4] |

| Flash Point | 87.2°C[1] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its susceptibility to various environmental factors, including heat, light, and reactive chemical species. While specific degradation studies on this compound are not extensively published, an understanding of the reactivity of halopyridines allows for the postulation of likely degradation pathways. Forced degradation studies are an essential tool in pharmaceutical development for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6][7][8]

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. The halogen substituents, being good leaving groups, facilitate such reactions.

Potential Degradation Mechanisms:

-

Hydrolysis: Under acidic or basic conditions, the halogen substituents can be susceptible to hydrolysis, leading to the formation of hydroxypyridine derivatives. The chlorine atom at the 6-position is likely more labile to nucleophilic substitution than the bromine atom at the 3-position due to the electronic influence of the ring nitrogen.

-

Photodegradation: Exposure to ultraviolet or visible light can induce photochemical reactions in pyridine derivatives.[9] For this compound, this could involve homolytic cleavage of the carbon-halogen bonds, leading to the formation of radical intermediates and subsequent secondary reactions.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For pyridine compounds, this can involve radical pathways and potential ring-opening.[10]

-

Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or degradation of the pyridine ring.

Caption: A diagram illustrating the potential degradation pathways of this compound under various stress conditions.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, adherence to appropriate storage and handling protocols is crucial.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature.[2] For long-term storage, consider refrigeration (2-8°C). | Prevents thermal degradation. |

| Light | Store in light-resistant containers.[1] | Minimizes the risk of photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in airtight containers.[1] | Protects against atmospheric moisture and oxidation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents. | Prevents oxidative degradation. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Ensures personnel safety from potential inhalation or skin contact.[11] |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the stability of this compound and for the development of a stability-indicating analytical method.

Objective:

To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples by a developed reverse-phase HPLC method with a PDA detector.

-

-

Method Development and Validation:

-

Develop an HPLC method that separates the parent compound from all degradation products.

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

-

Caption: A flowchart outlining the key steps in performing a forced degradation study for this compound.

Conclusion

This compound is a valuable chemical intermediate whose stability is critical for its successful application in research and manufacturing. By understanding its physicochemical properties and potential degradation pathways, and by adhering to the recommended storage and handling conditions, researchers and scientists can ensure the integrity and reliability of this compound. The implementation of systematic stability studies, such as the forced degradation protocol outlined, is paramount for developing robust formulations and ensuring the quality of the final products.

References

- 1. innospk.com [innospk.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 132606-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 132606-40-7 [chemicalbook.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. longdom.org [longdom.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

Synonyms for 3-Bromo-6-chloro-2-methylpyridine (e.g., 5-Bromo-2-chloro-6-methylpyridine)

An In-depth Technical Guide to 3-Bromo-6-chloro-2-methylpyridine: Synthesis, Properties, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of halogenated heterocyclic compounds is paramount. Among these, this compound stands out as a highly versatile and valuable building block.[1][2] Its pyridine core, substituted with a strategic arrangement of a methyl group and two different halogen atoms, offers a rich platform for molecular elaboration. The differential reactivity of the bromo and chloro substituents allows for selective, sequential functionalization through a variety of cross-coupling and substitution reactions, making it an indispensable intermediate in the synthesis of complex molecular architectures.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the nomenclature, physicochemical properties, synthesis methodologies, and key applications of this compound, providing field-proven insights into its chemical behavior and practical utility.

Nomenclature and Chemical Identification

The systematic naming and identification of a chemical entity are crucial for unambiguous scientific communication. The preferred IUPAC name for this compound is This compound .[3][4] However, due to the numbering conventions of the pyridine ring, it is frequently and correctly referred to by several synonyms. The most common synonym is 5-Bromo-2-chloro-6-methylpyridine , which arises from an alternative numbering of the pyridine ring that prioritizes the substituent groups differently.[1] Other frequently used names include 3-Bromo-6-chloro-2-picoline and 5-Bromo-2-chloro-6-picoline , where "picoline" denotes a methyl-substituted pyridine.[1][5]

| Identifier | Value |

| CAS Number | 132606-40-7[1][3][5] |

| Molecular Formula | C₆H₅BrClN[1][3][5] |

| Molecular Weight | 206.47 g/mol [3][5] |

| IUPAC Name | This compound[3][4] |

| InChI Key | DTFBHJWQTDQBEM-UHFFFAOYSA-N[3][4] |

| SMILES | CC1=C(Br)C=CC(Cl)=N1[3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a yellow liquid or a low-melting solid, described as a white or colorless to light yellow powder or lump.[1][4]

| Property | Value | Source(s) |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| Melting Point | < 40 °C | [1] |

| Boiling Point | 220.6 °C at 760 mmHg; 80-84 °C at 2 mmHg | [1][6] |

| Density | 1.624 g/cm³ | [1] |

| Flash Point | 87.2 °C | [1] |

| Refractive Index | 1.571 | [1] |

| Purity | Typically ≥97% | [5] |

| Storage | Store at room temperature in well-closed, light-resistant, airtight containers. | [1][5] |

Synthesis Methodologies

The synthesis of this compound is critical for its availability as a building block. Several routes have been established, often starting from more readily available pyridine derivatives. A prevalent and efficient method involves the diazotization of an aminopyridine precursor, a classic transformation in aromatic chemistry.

Synthesis from 2-Amino-5-bromo-6-methylpyridine

This approach leverages a Sandmeyer-type reaction to replace an amino group with a chloro substituent. The starting material, 2-amino-5-bromo-6-methylpyridine, is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to yield the final product.[6]

Objective: To synthesize this compound from 2-amino-5-bromo-6-methylpyridine.

Reagents:

-

2-Amino-5-bromo-6-methylpyridine (1.0 eq)

-

Dichloromethane (DCM)

-

Pyridine hydrochloride (3.1 eq)

-

Sodium nitrite (NaNO₂) (3.1 eq)

-

Copper(I) chloride (CuCl) (catalytic, ~0.1 eq)

-

Concentrated Hydrochloric acid (HCl)

-

Saturated aqueous Sodium bicarbonate (NaHCO₃)

-

Hexane

Procedure:

-

Reaction Setup: To a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, add dichloromethane, 2-amino-5-bromo-6-methylpyridine, pyridine hydrochloride, sodium nitrite, and cuprous chloride.[6] The use of DCM as a solvent facilitates a manageable reaction slurry and product extraction. Pyridine hydrochloride can act as a source of both acid and chloride ions.

-

Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath. This temperature control is critical to ensure the stability of the intermediate diazonium salt, which can be explosive at higher temperatures.

-

Diazotization: Slowly add concentrated hydrochloric acid to the cooled mixture. The HCl reacts with sodium nitrite in situ to generate nitrous acid (HNO₂), the key reagent for converting the primary amine to a diazonium salt. Maintain the temperature at 0-10 °C and stir for 30 minutes to ensure complete formation of the diazonium salt.[6]

-

Sandmeyer Reaction: Upon formation, the diazonium salt reacts with the copper(I) chloride catalyst, which facilitates the displacement of the diazonium group (N₂) by a chloride ion, forming the desired product.

-

Quenching: After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction by adding saturated aqueous sodium bicarbonate until the effervescence ceases.[6] This neutralizes the excess acid.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with an additional portion of dichloromethane to recover any remaining product.[6]

-

Isolation and Purification: Combine the organic layers and concentrate them under reduced pressure. Add hexane to the residue and stir. The product should crystallize or precipitate. Collect the solid by filtration, wash with cold hexane, and dry under vacuum to afford pure this compound.[6]

References

An In-Depth Technical Guide to the Potential Degradation Pathways of 3-Bromo-6-chloro-2-methylpyridine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloro-2-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its halogenated and substituted pyridine structure imparts a unique reactivity profile that, while advantageous for synthesis, also defines its susceptibility to various degradation pathways. Understanding these degradation routes is of paramount importance for ensuring the stability, efficacy, and safety of active pharmaceutical ingredients (APIs) and other fine chemicals derived from this versatile building block. This technical guide provides a comprehensive analysis of the potential chemical, photochemical, and biological degradation pathways of this compound. We will delve into the mechanistic underpinnings of hydrolysis, photolysis, oxidation, and microbial degradation, supported by established principles of organic chemistry and peer-reviewed literature. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the systematic investigation of these degradation pathways, complete with analytical methodologies for the identification and quantification of potential degradants.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, also known as 3-Bromo-6-chloro-2-picoline, is a dihalogenated derivative of 2-methylpyridine (2-picoline). The strategic placement of a bromine atom at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 2-position of the pyridine ring creates a molecule with distinct sites for chemical modification. The electron-withdrawing nature of the nitrogen atom and the halogen substituents renders the pyridine ring susceptible to nucleophilic attack, while the halogens themselves are excellent leaving groups in cross-coupling and substitution reactions. The methyl group, in turn, can be a site for oxidation or other transformations. These features make this compound a highly valuable precursor in the synthesis of complex molecular architectures.

| Property | Value |

| CAS Number | 132606-40-7 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | Solid |

| Purity | >97.0% (GC) |

| Storage | Refrigerated (0-10°C), under inert gas |

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several key pathways, dictated by the presence of its functional groups and the environmental conditions to which it is exposed. These pathways are not mutually exclusive and may occur concurrently, leading to a complex mixture of degradation products.

Hydrolysis

Hydrolysis is a fundamental degradation pathway for many halogenated aromatic compounds, particularly in aqueous environments. For this compound, hydrolysis can occur at two primary sites: the carbon-halogen bonds and the methyl group.

Mechanistic Insights: The pyridine ring's electron-deficient nature, amplified by the electronegative nitrogen and halogen atoms, makes the carbon atoms bearing the halogens electrophilic and thus susceptible to nucleophilic attack by water or hydroxide ions. The rate of hydrolysis is significantly influenced by pH, with faster rates generally observed under neutral to alkaline conditions.[1] The hydrolysis of α-chloro-substituted pyridones has been shown to be enhanced by the contribution of zwitterionic resonance forms, a principle that may also influence the reactivity of this compound.[2]

Predicted Degradation Products:

-

Nucleophilic Substitution of Halogens: The chlorine atom at the 6-position and the bromine atom at the 3-position can be displaced by a hydroxyl group to form 3-bromo-2-methylpyridin-6-ol and 6-chloro-2-methylpyridin-3-ol, respectively. Further hydrolysis could lead to the dihydroxy-methylpyridine derivative. The relative reactivity of the C-Cl versus C-Br bond towards hydrolysis will depend on the specific reaction conditions.

-

Hydrolysis of the Methyl Group: While less common under typical hydrolytic conditions, the methyl group could potentially be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid, yielding 3-bromo-6-chloropyridine-2-carboxylic acid. This is more likely to occur under more forcing conditions or in the presence of other reactive species.

Experimental Protocol for Hydrolytic Degradation Study:

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 5, 7, 9, and 12) using appropriate buffer systems (e.g., HCl/KCl for acidic, phosphate for neutral, and borate for alkaline).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution. A co-solvent such as acetonitrile or methanol may be used sparingly to ensure solubility, but its concentration should be kept to a minimum to avoid influencing the reaction kinetics.

-

Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C, 70°C) in sealed vials to prevent evaporation. Protect the samples from light to preclude photolytic degradation.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any newly formed degradation products. LC-MS can be used for the identification of the degradants.

Logical Relationship: Hydrolytic Degradation Pathways

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-methylpyridine: A Guide for Synthetic Chemists

Introduction: Strategic Importance of Substituted Pyridines and the Power of Cross-Coupling